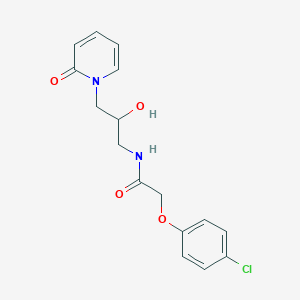

2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

説明

2-(4-Chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group, a hydroxypropyl linker, and a 2-oxopyridin-1(2H)-yl moiety. This structure combines electron-withdrawing (chlorophenoxy) and hydrogen-bonding (hydroxy group) functionalities, which may enhance binding to biological targets.

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c17-12-4-6-14(7-5-12)23-11-15(21)18-9-13(20)10-19-8-2-1-3-16(19)22/h1-8,13,20H,9-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWMMJZOHXTIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(CNC(=O)COC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic compound with potential biological activity. Its molecular formula is C16H17ClN2O4, and it has a molecular weight of 336.77 g/mol. This compound is notable for its structural features, including a chlorophenoxy group and a pyridinyl moiety, which may contribute to its pharmacological properties.

The compound is characterized by the following structural attributes:

- IUPAC Name : 2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide

- Molecular Formula : C16H17ClN2O4

- Molecular Weight : 336.77 g/mol

Biological Activity Overview

Research on this compound indicates its potential in various biological applications, particularly in antimicrobial and anticancer activities. The following sections detail specific findings regarding its biological effects.

Antimicrobial Activity

A study focused on related chloroacetylated compounds demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, with the following specifics:

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Staphylococcus aureus (Gram-positive) | 8 - 14 |

| Bacillus subtilis (Gram-positive) | 8 - 14 | |

| Escherichia coli (Gram-negative) | 6 - 12 | |

| Pseudomonas aeruginosa (Gram-negative) | Weak activity (6 mm) |

The compound did not exhibit antifungal activity against Candida albicans and other tested fungal strains, indicating a selective antibacterial profile .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within bacterial cells, potentially leading to disruption of cell wall synthesis or interference with metabolic pathways. The presence of the chlorophenoxy group is likely crucial for binding to these targets, enhancing the compound's efficacy.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive screening of synthesized chloroacetylated derivatives indicated that modifications to the phenoxy group significantly influenced antibacterial potency. The study emphasized structure-activity relationships (SARs), suggesting that electron-withdrawing groups like chlorine enhance antimicrobial activity .

- Cytotoxicity Studies : Related compounds have been evaluated for cytotoxic effects on various cancer cell lines, demonstrating that structural variations can lead to significant differences in bioactivity. Compounds with oxopyridine moieties often show enhanced cytotoxicity, making them candidates for further investigation in cancer therapeutics .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis:

Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects: The hydroxypropyl group in the target compound distinguishes it from shorter-chain analogs (e.g., acetamide derivatives in ). Molecular dynamics (MD) studies suggest that longer alkyl chains (e.g., propyl in ’s compound 1) improve binding stability to the β1i subunit . The hydroxy group may further enhance solubility and hydrogen-bond interactions. 4-Chlorophenoxy vs.

Biological Target Specificity: Immunoproteasome inhibitors () prioritize 2-oxopyridin and benzyl/propyl groups for β1i selectivity. The target compound’s hydroxypropyl linker could mimic these interactions but requires experimental validation. Kinase inhibitors () often incorporate halogenated aryl groups (e.g., 4-chlorophenyl) for potency. The absence of a kinase-targeting moiety (e.g., quinoline in ) in the target compound suggests divergent applications.

Pharmacokinetic Considerations: The hydroxy group may improve aqueous solubility compared to lipophilic analogs (e.g., ’s bis-chlorophenyl derivative).

Structure-Activity Relationship (SAR) Insights

- 2-Oxopyridin-1(2H)-yl Core: A conserved pharmacophore in immunoproteasome inhibitors () and kinase modulators (). Its planar structure facilitates π-stacking and hydrogen bonding.

- Hydroxypropyl Linker : Unique to the target compound, this group may balance hydrophilicity and conformational flexibility, a feature absent in rigid analogs (e.g., azetidine derivatives in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。